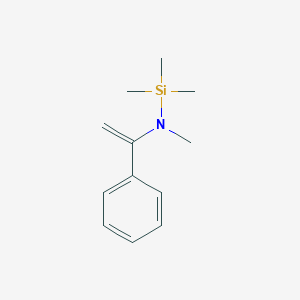
N,1,1,1-Tetramethyl-N-(1-phenylethenyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1,1,1-Tetramethyl-N-(1-phenylethenyl)silanamine is a chemical compound that belongs to the class of silanamines It is characterized by the presence of a silicon atom bonded to a nitrogen atom, which is further bonded to a phenylethenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1,1-Tetramethyl-N-(1-phenylethenyl)silanamine typically involves the reaction of a silane compound with an amine. One common method is the reaction of trimethylsilyl chloride with N-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,1,1,1-Tetramethyl-N-(1-phenylethenyl)silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenylethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to substitute the phenylethenyl group.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanamines depending on the nucleophile used.
Scientific Research Applications
N,1,1,1-Tetramethyl-N-(1-phenylethenyl)silanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of N,1,1,1-Tetramethyl-N-(1-phenylethenyl)silanamine involves its interaction with various molecular targets. The silicon-nitrogen bond allows for the formation of stable complexes with other molecules, which can influence the compound’s reactivity and properties. The phenylethenyl group can participate in π-π interactions, further affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
N,N,1,1,1-Pentamethylsilanamine: Similar structure but with an additional methyl group.
N,1,1,1-Tetramethylsilanamine: Lacks the phenylethenyl group.
N,N’-Methanetetraylbis[1,1,1-trimethylsilylamine]: Contains two silicon-nitrogen bonds.
Uniqueness
N,1,1,1-Tetramethyl-N-(1-phenylethenyl)silanamine is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and physical properties. This group allows for additional interactions and reactivity compared to other similar silanamines, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61820-45-9 |
|---|---|
Molecular Formula |
C12H19NSi |
Molecular Weight |
205.37 g/mol |
IUPAC Name |
N-methyl-1-phenyl-N-trimethylsilylethenamine |
InChI |
InChI=1S/C12H19NSi/c1-11(13(2)14(3,4)5)12-9-7-6-8-10-12/h6-10H,1H2,2-5H3 |
InChI Key |
FFRQYYAEELIGRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=C)C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















